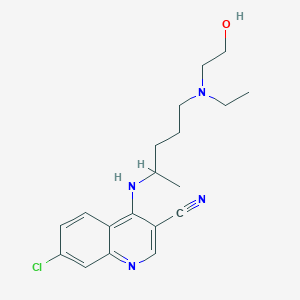
Hydroxychloroquine 3-Carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxychloroquine 3-Carbonitrile is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying antirheumatic drug (DMARD)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxychloroquine 3-Carbonitrile typically involves the introduction of a nitrile group into the hydroxychloroquine molecule. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Hydroxychloroquine 3-Carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Hydroxychloroquine 3-Carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its antiviral and immunomodulatory properties, particularly in the context of diseases like COVID-19.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Hydroxychloroquine 3-Carbonitrile involves several molecular targets and pathways:
Lysosomal Activity: The compound interferes with lysosomal function, affecting cellular processes such as autophagy.
Immune Modulation: It modulates the immune response by inhibiting the production of cytokines and other inflammatory mediators.
Antiviral Effects: The compound can block viral entry and replication by interfering with endocytic pathways and receptor binding.
Comparison with Similar Compounds
Hydroxychloroquine 3-Carbonitrile can be compared with other similar compounds, such as:
Hydroxychloroquine: While both compounds share a similar core structure, the presence of the nitrile group in this compound may confer different chemical and biological properties.
Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.
Aminonitriles: Compounds with similar nitrile groups but different core structures, used in various chemical and pharmaceutical applications.
This compound stands out due to its unique combination of properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H25ClN4O |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
7-chloro-4-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H25ClN4O/c1-3-24(9-10-25)8-4-5-14(2)23-19-15(12-21)13-22-18-11-16(20)6-7-17(18)19/h6-7,11,13-14,25H,3-5,8-10H2,1-2H3,(H,22,23) |
InChI Key |
NWEDUQNVRRUJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C#N)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


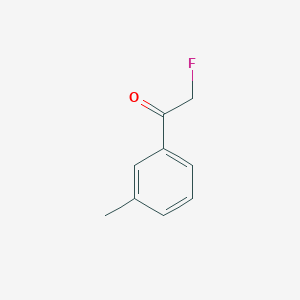
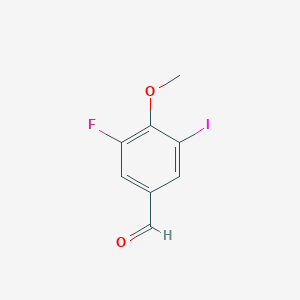
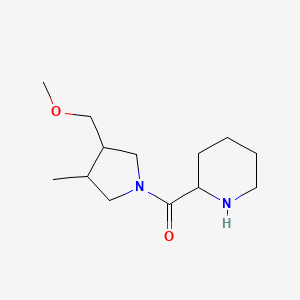
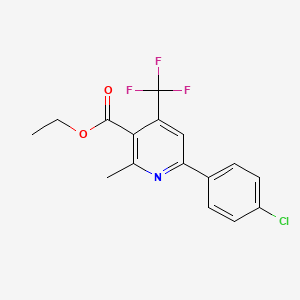
![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
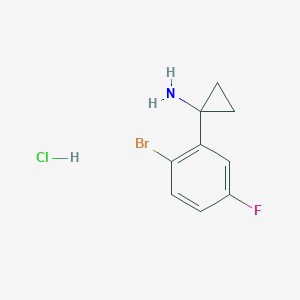
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
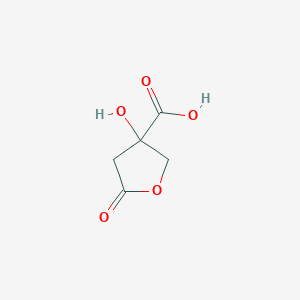
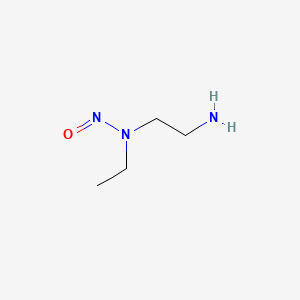
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)

